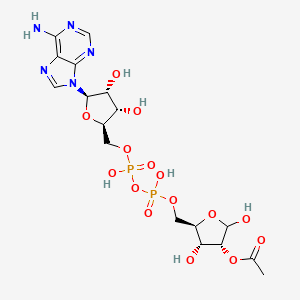

2''-O-acetyl-ADP-D-ribose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O-アセチル-ADP-リボース (OAADPR) は、ニコチンアミド・アデニン・ジヌクレオチド (NAD) から誘導される魅力的なシグナル伝達分子です。これは、NAD依存性脱アセチル化酵素ファミリーであるサーチュインによって触媒される脱アセチル化反応の結果として生成されます。 OAADPRは、遺伝子サイレンシングやサイレント情報レギュレーター複合体の形成など、さまざまな細胞プロセスを調節する上で重要な役割を果たします .

準備方法

合成経路と反応条件

OAADPRは、酢酸中でNADと酢酸ナトリウムを反応させるという、簡単なワンステップ法によって合成することができます。 この反応は、2’-および3’-O-アセチル-ADP-リボースの混合物を生成します . この反応は他のカルボン酸にも適用でき、この合成アプローチの汎用性を示しています。

工業生産方法

OAADPRの特定の工業生産方法はあまり詳しく報告されていませんが、ワンステップ合成の簡便さから、工業用途のためにスケールアップできる可能性があります。容易に入手可能な試薬と穏やかな条件を用いた反応条件は、大規模生産に適しています。

化学反応の分析

反応の種類

OAADPRは、加水分解や脱アセチル化など、さまざまな化学反応を起こします。 OAADPRの加水分解は、ヒトマクロドメイン1(MacroD1)などのマクロドメインタンパク質によって触媒され、加水分解的に脱アセチル化されます .

一般的な試薬と条件

OAADPRの加水分解は、通常、生理学的条件下で反応が起こるため、水を求核剤として用います。 脱アセチル化反応は、マクロドメインタンパク質によって触媒され、反応を進行させるためには、特定の活性部位残基と構造的水の分子が必要です .

生成される主要な生成物

OAADPRの加水分解から生成される主要な生成物は、ADP-リボースと酢酸です。 これらの生成物は、OAADPRのエステル結合の切断によって生じます .

科学研究における用途

OAADPRは、さまざまな分野で数多くの科学研究用途があります。

科学的研究の応用

OAADPR has numerous scientific research applications across various fields:

作用機序

OAADPRは、サーチュインとマクロドメインタンパク質との相互作用を通じてその効果を発揮します。サーチュインは、タンパク質の脱アセチル化を触媒し、反応生成物としてOAADPRを生成します。 OAADPRは次にマクロドメインタンパク質と相互作用し、加水分解的に脱アセチル化されてADP-リボースと酢酸が生成されます . このプロセスは、遺伝子サイレンシングやDNA修復など、さまざまな細胞プロセスを調節するために不可欠です .

類似化合物との比較

OAADPRは、そのアセチル基の存在により、ADP-リボース誘導体のなかでユニークです。類似化合物には以下が含まれます。

ADP-リボース (ADPR): OAADPRに存在するアセチル基がなく、異なる細胞プロセスに関与しています。

環状ADP-リボース (cADPR): カルシウムシグナル伝達において役割を果たす、ADP-リボースの環状誘導体です。

ニコチンアミド・アデニン・ジヌクレオチド (NAD): OAADPRが誘導される前駆体分子です

OAADPRのユニークさは、そのアセチル基にあり、この基により、サーチュインとマクロドメインタンパク質によって触媒される特定の反応に関与することが可能になり、他のADP-リボース誘導体と区別されています。

特性

分子式 |

C17H25N5O15P2 |

|---|---|

分子量 |

601.4 g/mol |

IUPAC名 |

[(3R,4R,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2,4-dihydroxyoxolan-3-yl] acetate |

InChI |

InChI=1S/C17H25N5O15P2/c1-6(23)34-13-11(25)8(36-17(13)27)3-33-39(30,31)37-38(28,29)32-2-7-10(24)12(26)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22/h4-5,7-8,10-13,16-17,24-27H,2-3H2,1H3,(H,28,29)(H,30,31)(H2,18,19,20)/t7-,8-,10-,11-,12-,13-,16-,17?/m1/s1 |

InChIキー |

BFNOPXRXIQJDHO-YDKGJHSESA-N |

異性体SMILES |

CC(=O)O[C@@H]1[C@@H]([C@H](OC1O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O |

正規SMILES |

CC(=O)OC1C(C(OC1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。